Ethyl 6-thiomorpholinopyridazine-3-carboxylate
Overview
Description
Ethyl 6-thiomorpholinopyridazine-3-carboxylate is a chemical compound with the molecular formula C11H15N3O2S . It is used in various scientific research and offers potential applications in drug discovery, synthesis of novel materials, and catalysis .
Molecular Structure Analysis
The molecular structure of this compound can be determined using spectroscopic techniques and confirmed using X-ray diffraction (XRD) . The optimized molecular crystal structures can be determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional .Scientific Research Applications
Chemical Synthesis and Derivative Formation
Ethyl 6-thiomorpholinopyridazine-3-carboxylate and its derivatives serve as crucial intermediates in the synthesis of various heterocyclic compounds. For instance, it undergoes reactions yielding cyclopenta[c]pyridine derivatives, showcasing its versatility in synthesizing structurally complex and diverse heterocycles (Dotsenko, Krivokolysko, & Litvinov, 2008). Moreover, its utility extends to the creation of novel thieno[2,3-c]pyridazines with potential antibacterial properties, signifying its role in developing new therapeutic agents (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014). Furthermore, its application in synthesizing compounds with anticancer activity against specific human cancer cell lines underscores its importance in medicinal chemistry and drug design (Abdel-Motaal, Alanzy, & Asem, 2020).
Antimicrobial Activity
Compounds synthesized from this compound derivatives exhibit promising antimicrobial properties. This is evident from studies that have synthesized novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones, highlighting their potential as antimicrobial agents (Ravindra, Vagdevi, & Vaidya, 2008). Another study synthesized new quinazolines, further emphasizing the antimicrobial potential of compounds derived from this compound (Desai, Shihora, & Moradia, 2007).
Inhibitory Effects on Plant Metabolism
In a unique application, derivatives of this compound, specifically pyrazinamide and its derivatives, have been identified as inhibitors of ethylene biosynthesis in plants. This discovery suggests potential uses in agriculture, particularly in prolonging the shelf life of fruits and flowers by delaying ripening and senescence (Sun et al., 2017).
Properties
IUPAC Name |
ethyl 6-thiomorpholin-4-ylpyridazine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-2-16-11(15)9-3-4-10(13-12-9)14-5-7-17-8-6-14/h3-4H,2,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYMRASLWQREML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CCSCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.